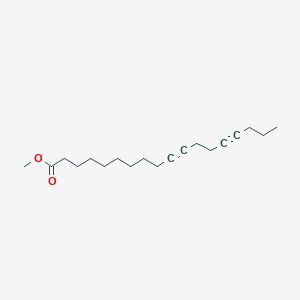

Methyl octadeca-10,14-diynoate

Description

Contextualization within Long-Chain Fatty Acid Ester Chemistry

Methyl octadeca-10,14-diynoate is classified as a long-chain fatty acid methyl ester. Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. libretexts.org Their esters, formed by the reaction of a fatty acid with an alcohol, are fundamental components of various lipids. libretexts.orglibretexts.org In this case, the "octadeca" prefix indicates an 18-carbon chain, a common feature in many naturally occurring fatty acids like stearic and oleic acid. libretexts.org The "methyl ester" designation signifies that the carboxylic acid group of the fatty acid has formed an ester with methanol (B129727).

The presence of two triple bonds (diynoate) within the carbon chain distinguishes this molecule from more common saturated and monounsaturated or polyunsaturated fatty acid esters, which contain single or double bonds, respectively. libretexts.org The numbers 10 and 14 in its name pinpoint the location of these triple bonds along the 18-carbon backbone. The synthesis of such long-chain fatty acid esters can be achieved through various chemical methods, including the esterification of the corresponding fatty acid. acs.org

Significance of Polyacetylenic Compounds in Natural Product Research

Polyacetylenes, compounds containing two or more carbon-carbon triple bonds, are a significant class of natural products. nih.govnih.gov They are found in a variety of organisms, including plants, fungi, and marine invertebrates. nih.govmdpi.com The plant families Asteraceae, Apiaceae, and Araliaceae are particularly rich sources of these compounds. mdpi.com

Historically, the study of polyacetylenic natural products has been driven by their diverse and often potent biological activities. nih.govnih.gov Research has shown that the arrangement and number of unsaturated bonds, including triple bonds, are crucial for their bioactivity. mdpi.com These compounds are biosynthesized from fatty acid and polyketide precursors. nih.govnih.gov The conversion of linoleic acid, a common fatty acid, is a key step in the formation of many polyacetylenes in plants. mdpi.com

Overview of Current Academic Research Perspectives on Octadecadiynoate Esters

Academic research on octadecadiynoate esters, including this compound, is often embedded within broader investigations of polyacetylenic compounds from natural sources. For instance, various polyacetylenes with an octadecane (B175841) framework have been isolated from plants like Dendropanax morbifera. researchgate.netmdpi.com While these specific examples may not be this compound itself, they represent structurally similar compounds with multiple triple bonds in an 18-carbon chain.

Research in this area often focuses on the isolation and structural elucidation of new polyacetylenic compounds and the investigation of their biological properties. mdpi.comacs.org The synthesis of these complex molecules is also an active area of research, as it allows for the verification of proposed structures and the creation of analogues for further study. nih.gov While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of synthesis, characterization, and potential biological relevance are well-established for the broader class of polyacetylenic fatty acid esters.

Data on this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C19H30O2 | nih.gov |

| Molecular Weight | 290.4 g/mol | nih.gov |

| IUPAC Name | methyl octadeca-10,13-diynoate | nih.gov |

| Synonyms | 10,13-Octadecadiynoic acid methyl ester | nih.gov |

| Compound Name | Source Organism/Method | Reference |

| Methyl (10E,9R,16R)-16-acetoxy-9-hydroxyoctadeca-10,17-dien-12,14-diynoate | Dendropanax morbifera | mdpi.com |

| Methyl (10E,9R,16S)-9,16-dihydroxyoctadeca-10-en-12,14-diynoate | Dendropanax morbifera | mdpi.com |

| Methyl (10Z,9R,16S)-9,16-dihydroxyoctadeca-10,17-dien-12,14-diynoate | Dendropanax morbifera | mdpi.com |

| Methyl 18-bromooctadeca-9(E),17(E)-dien-7,15-diynoate | Marine Sponge Haliclona sp. | znaturforsch.com |

Identification in Specific Biological Matrices

The distribution of methyl octadecadiynoate isomers and their derivatives is specific to the biological source. Advanced analytical techniques have enabled the identification of these compounds in various fungal and plant extracts.

Fungal Extracts (e.g., Aspergillus oryzae extracts for Methyl octadeca-10,13-diynoate)

Aspergillus oryzae, a filamentous fungus, has a long history of use in the production of fermented foods and industrial enzymes. plantsjournal.com While it is known to produce a range of metabolites, including kojic acid, and is used as a host for the production of other complex molecules like meroterpenoids and polyketides, the available scientific literature does not specify the isolation of Methyl octadeca-10,13-diynoate from its extracts. ewha.ac.kr Fungi are known producers of polyacetylenes, which are typically biosynthesized from saturated fatty acids. nih.gov

Advanced Extraction Techniques for Polyacetylenic Esters

The recovery of polyacetylenic esters from natural sources is a critical step that influences the final yield and purity. The inherent instability of polyacetylenes necessitates efficient and carefully optimized extraction methods.

Optimization of Solvent-Based Extraction Protocols

Traditional solvent-based extraction methods like maceration and Soxhlet extraction remain widely used. The efficiency of these protocols is dependent on several factors that can be optimized to enhance the recovery of target compounds. Key variables include the choice of solvent, temperature, extraction time, and the liquid-to-solid ratio. The polarity of the solvent is a crucial parameter, and it must be matched to the polarity of the target polyacetylenic esters to ensure effective solubilization. For instance, methanolic extracts are often used for GC-MS analysis of plant constituents, including fatty acid esters. ewha.ac.krnih.gov Techniques such as response surface methodology can be employed to systematically optimize these parameters to achieve maximum extraction yields.

Applications of Accelerated Solvent Extraction (ASE) for Enhanced Recovery

Accelerated Solvent Extraction (ASE), also known as pressurized liquid extraction, is an advanced technique that utilizes liquid solvents at elevated temperatures and pressures. nih.gov This method offers significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and automation. nih.gov The high pressure maintains the solvent in a liquid state above its atmospheric boiling point, which decreases solvent viscosity and enhances its penetration into the sample matrix. The elevated temperature accelerates the mass transfer of the analytes from the sample into the solvent. ASE has been shown to have significantly better extraction efficiency for polyacetylenes compared to other methods.

Chromatographic Separation Strategies for Isolation and Purification

Following extraction, crude extracts contain a complex mixture of compounds that require further separation and purification. Chromatography is the cornerstone technique for isolating individual polyacetylenic esters.

A common strategy involves a multi-step process beginning with column chromatography over a stationary phase like silica gel. This initial step fractionates the crude extract based on the polarity of the constituent compounds. Fractions are then collected and analyzed, often using Thin-Layer Chromatography (TLC).

Fractions enriched with the target compounds are subjected to further purification using High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). In RP-HPLC, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol. This technique separates compounds based on their hydrophobicity, making it highly effective for purifying fatty acid esters and their derivatives. The separation can be monitored using detectors such as UV-Vis or Evaporative Light Scattering Detectors (ELSD).

Unveiling the World of this compound and its Relatives: Natural Occurrence and Advanced Isolation

The intricate world of lipids presents a vast array of molecular structures, each with unique properties and potential applications. Among these are the acetylenic fatty acids, a less common but significant class of compounds. This article delves into the natural occurrence and sophisticated isolation methodologies for a specific member of this family, this compound, and its related octadecadiynoates. Our focus will be on the chromatographic techniques that are pivotal for their purification, including High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), and traditional silica gel column chromatography.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58444-02-3 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-10,14-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4,7-8,11-18H2,1-2H3 |

InChI Key |

IQCXRWDQTYNMPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCC#CCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Approaches and Advanced Chemical Transformations of Methyl Octadeca 10,14 Diynoate and Analogues

Total Synthesis Pathways for Methyl Octadeca-10,14-diynoate

The total synthesis of this compound can be approached through a convergent strategy, where key fragments are synthesized separately and then coupled to form the carbon skeleton, followed by final functional group modifications.

Alkyne Synthesis Strategies via Alkylation and Coupling Reactions

The central feature of this compound is the 1,3-diyne unit. The construction of this moiety is a critical step in the synthesis. Several powerful cross-coupling reactions are available for the formation of carbon-carbon bonds between sp-hybridized carbon atoms, with the Cadiot-Chodkiewicz and Sonogashira couplings being particularly prominent.

The Cadiot-Chodkiewicz coupling reaction is a classic and reliable method for the synthesis of unsymmetrical diynes. This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. nih.govuwindsor.ca For the synthesis of a precursor to this compound, this could involve the coupling of a terminal alkyne fragment with a haloalkyne fragment of appropriate chain lengths. The reaction mechanism proceeds through the formation of a copper(I) acetylide, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the diyne product. wikipedia.org A significant advantage of the Cadiot-Chodkiewicz coupling is its high selectivity for the cross-coupled product, minimizing the formation of symmetrical homocoupled diynes. wikipedia.org Recent advancements have led to air-tolerant protocols for this reaction, enhancing its practicality.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Key Features |

| Cadiot-Chodkiewicz | Terminal alkyne, 1-Haloalkyne | Copper(I) salt (e.g., CuBr), Amine base | Unsymmetrical 1,3-diyne | High selectivity for cross-coupling. wikipedia.org |

| Sonogashira | Terminal alkyne, Vinyl or Aryl halide | Palladium catalyst, Copper(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkyne | Mild reaction conditions, broad functional group tolerance. rsc.org |

The Sonogashira coupling is another powerful tool for the formation of carbon-carbon bonds involving alkynes. It typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with a vinyl or aryl halide. rsc.org While traditionally used for sp-sp2 carbon bond formation, modifications of this reaction can be adapted for the synthesis of diynes. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. rsc.org

Esterification Protocols for Methyl Ester Formation

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a well-established and straightforward method for this transformation. ox.ac.uk This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ox.ac.ukacs.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. wikipedia.org

For long-chain fatty acids, which can sometimes be sensitive to harsh acidic conditions, alternative esterification methods can be employed. These include the use of milder catalysts or reagents that activate the carboxylic acid towards nucleophilic attack by methanol.

| Esterification Method | Reactants | Catalyst/Reagents | Key Features |

| Fischer-Speier | Carboxylic acid, Methanol | Strong acid (e.g., H₂SO₄, TsOH) | Equilibrium reaction, requires excess alcohol or water removal. wikipedia.org |

| DCC/DMAP | Carboxylic acid, Methanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions, high yields. |

Directed Synthesis Utilizing Diyne Precursors in Complex Molecule Construction

Diyne moieties are not only synthetic targets in themselves but also serve as versatile precursors for the construction of more complex molecular architectures. The unique reactivity of the conjugated triple bonds allows for a variety of transformations, including cycloaddition reactions and skeletal rearrangements. For instance, diynes can undergo Pauson-Khand reactions to form bicyclic enones, or be utilized in ring-closing metathesis to construct macrocyclic structures. researchgate.net The presence of the diyne functionality in a long-chain fatty acid ester like this compound opens up possibilities for its use as a building block in the synthesis of complex natural products or designed molecules with specific functions.

Regio- and Stereoselective Synthesis of Octadecadiynoate Derivatives

The introduction of chirality into long-chain diynoate structures is a significant challenge that requires sophisticated synthetic strategies. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms, leading to the formation of enantiomerically enriched products.

Chiral Auxiliary Approaches in Asymmetric Diyne Synthesis

A widely used strategy in asymmetric synthesis is the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. colab.ws After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.

Evans auxiliaries , which are chiral oxazolidinones, are among the most successful and widely used chiral auxiliaries. nih.gov They can be acylated with a carboxylic acid, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate formation and subsequent alkylation reactions. While typically used for the synthesis of chiral centers alpha to a carbonyl group, this methodology can be adapted to introduce chirality at other positions in a molecule through multi-step sequences. For the synthesis of a chiral octadecadiynoate derivative, one could envision a strategy where a chiral fragment is constructed using an Evans auxiliary and then incorporated into the long chain of the molecule.

| Chiral Auxiliary | Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | High diastereoselectivity, reliable and predictable stereochemical outcomes. nih.gov |

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Diynoates

Asymmetric catalysis represents a more elegant and atom-economical approach to the synthesis of chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The development of chiral ligands for transition metal catalysts has enabled a wide range of enantioselective carbon-carbon bond-forming reactions.

For the synthesis of chiral diynoates, asymmetric catalytic methods could be applied to the formation of the carbon skeleton or the introduction of stereocenters through functionalization of the diyne unit. For example, the enantioselective addition of organometallic reagents to aldehydes or imines, catalyzed by a chiral metal complex, can generate chiral alcohols or amines that can be further elaborated into chiral diynoates. Recent research has demonstrated the highly enantioselective addition of 1,3-diynes to aldehydes catalyzed by a chiral BINOL-based zinc complex, providing access to optically active dienediynes. researchgate.net Furthermore, chiral copper catalysts have been shown to be effective in the asymmetric cyclization of diynes, leading to the formation of chiral N-heterocycles with high enantioselectivity. These examples highlight the potential of asymmetric catalysis to control the stereochemistry in the synthesis of complex molecules containing the diyne motif.

Specific Chemical Reactivity and Transformations of Diynoate Systems

The presence of two alkyne functionalities in this compound and its analogues provides a rich platform for a variety of chemical transformations. The reactivity of these diynoate systems can be selectively manipulated at the triple bonds, leading to the synthesis of a diverse array of novel compounds. This section will delve into specific reactions, namely oxidation, controlled hydrogenation, and ring-closing alkyne metathesis, that highlight the synthetic utility of these substrates.

Oxidation Reactions of Acetylenic Fatty Esters (e.g., Selenium Dioxide Mediated Processes)

The oxidation of acetylenic fatty esters, particularly with reagents like selenium dioxide (SeO₂), offers a pathway to introduce oxygen-containing functional groups in proximity to the alkyne moieties. While direct oxidation data for this compound is not extensively documented, the behavior of analogous acetylenic and diacetylenic fatty esters provides significant insight into the expected reactivity.

The reaction of acetylenic fatty esters with selenium dioxide, often in the presence of a co-oxidant such as tert-butyl hydroperoxide (TBHP), typically leads to the formation of α-dicarbonyl compounds through the oxidation of the methylene (B1212753) groups adjacent to the triple bonds. adichemistry.comyoutube.com However, in the case of non-conjugated diynes, the reaction can yield a variety of products. For instance, the oxidation of methyl octadec-9-ynoate with selenium dioxide/TBHP has been shown to produce a mixture of mono-keto, hydroxy-keto, and dihydroxy derivatives. nih.gov

A study on the oxidation of a conjugated diacetylenic fatty ester, methyl octadeca-6,8-diynoate, with selenium dioxide/TBHP in aqueous dioxane resulted in a mixture of methyl 5-oxo- and 10-oxo-octadeca-6,8-diynoate with a 12% yield, alongside a complex mixture of more polar products. nih.gov This suggests that oxidation occurs at the methylene groups alpha to the conjugated diyne system.

Based on these findings, the oxidation of this compound with selenium dioxide would be expected to yield a mixture of products resulting from oxidation at the C-9, C-12, C-13, and C-16 positions, which are all adjacent to one of the alkyne groups. The likely products would include various mono-keto, di-keto, and hydroxylated derivatives.

Table 1: Predicted Products from the Selenium Dioxide Oxidation of this compound

| Product Type | Potential Structures |

|---|---|

| Mono-keto derivatives | Methyl 9-oxo-octadeca-10,14-diynoate |

| Methyl 12-oxo-octadeca-10,14-diynoate | |

| Methyl 13-oxo-octadeca-10,14-diynoate | |

| Methyl 16-oxo-octadeca-10,14-diynoate | |

| Di-keto derivatives | Various combinations of the above keto-functionalized diynoates |

The reaction conditions, such as solvent and temperature, would likely play a crucial role in the product distribution. The use of aqueous dioxane as a solvent has been noted in similar reactions. nih.gov

Controlled Hydrogenation Studies (e.g., Lindlar Catalysis for Alkyne Reduction)

Controlled hydrogenation of the alkyne moieties in this compound is a key transformation for the synthesis of corresponding dienoic and monoenoic esters with specific stereochemistry. Lindlar catalysis is a well-established method for the partial hydrogenation of alkynes to cis-alkenes. masterorganicchemistry.com This heterogeneous catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, allows for the stereoselective syn-addition of hydrogen to the alkyne, yielding the (Z)-alkene. masterorganicchemistry.com

The application of Lindlar catalysis to polyunsaturated fatty acid synthesis is a common industrial practice to achieve selective hydrogenation without over-reduction to the fully saturated alkane. pharmacyfreak.com The process is chemoselective, meaning the alkyne groups are reduced in preference to other functional groups such as esters.

In the context of this compound, controlled hydrogenation using a Lindlar catalyst would be expected to proceed in a stepwise manner, first yielding methyl octadeca-(10Z,14Z)-dienoate. With careful control of the reaction conditions, such as hydrogen pressure and reaction time, it is possible to achieve high selectivity for the diene product. Further hydrogenation would lead to the corresponding monoenoic and eventually the fully saturated methyl octadecanoate.

A study on the hydrogenation of methyl 2-nonynoate using Lindlar's palladium catalyst demonstrated the successful conversion to the corresponding (Z)-alkene with high stereoselectivity and without affecting the ester function. researchgate.net This serves as a strong model for the expected outcome with this compound.

Table 2: Expected Products from Controlled Hydrogenation of this compound with Lindlar Catalyst

| Product | Structure | Stereochemistry |

|---|---|---|

| Methyl octadeca-(10Z,14Z)-dienoate | C₁₉H₃₄O₂ | cis, cis |

| Methyl (Z)-octadec-10-en-14-ynoate | C₁₉H₃₂O₂ | cis |

| Methyl (Z)-octadec-14-en-10-ynoate | C₁₉H₃₂O₂ | cis |

The progress of the hydrogenation can be monitored by techniques such as gas chromatography (GC) to ensure the desired level of saturation is achieved.

Ring-Closing Alkyne Metathesis (RCAM) Applications in Macrocyclic Synthesis

Ring-closing alkyne metathesis (RCAM) has emerged as a powerful tool for the synthesis of macrocyclic compounds from acyclic diynes. wikipedia.org This reaction, typically catalyzed by well-defined molybdenum or tungsten alkylidyne complexes, involves the intramolecular redistribution of alkyne bonds to form a cyclic alkyne and a small volatile alkyne byproduct, which drives the reaction to completion. wikipedia.org

While there are no specific reports on the RCAM of this compound itself, the principles of this methodology can be applied to predict its potential for macrocyclization. For RCAM to be successful, the two alkyne functionalities need to be part of the same molecule. Therefore, the substrate would need to be an analogue, such as a dicarboxylic acid ester where two molecules of an appropriate acetylenic acid are linked.

For example, the RCAM of α,ω-diynes has been successfully employed to create cyclic diynes. researchgate.net The success and product distribution (monomer vs. dimer) of the RCAM reaction are influenced by factors such as the length of the tether connecting the two alkyne groups and the reaction concentration. High dilution conditions are often employed to favor the formation of the monomeric macrocycle.

A hypothetical application could involve the synthesis of a symmetrical diyne dicarboxylic ester derived from two units of a shorter-chain ω-alkynoic acid. The RCAM of such a substrate would lead to a macrocyclic diynoate. Subsequent hydrogenation of the resulting cyclic diyne, for instance using Lindlar catalysis, would provide access to macrocyclic (Z,Z)-dienes.

Table 3: Hypothetical RCAM of a Diyne Dicarboxylic Ester Analogue

| Starting Material | Catalyst | Product |

|---|

This strategy highlights the potential of using diynoate systems as building blocks for the construction of complex macrocyclic architectures, which are of interest in various fields, including medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Octadeca 10,14 Diynoate and Derivatives

Chiroptical Methods for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) Spectroscopy for Chirality Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that provides information on the stereochemistry of chiral molecules. The method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. In the context of methyl octadeca-10,14-diynoate and its derivatives, chirality can arise from the introduction of stereocenters, for instance, through substitution along the aliphatic chain or addition reactions to the diyne moiety.

The application of ECD for chirality assignment in molecules like this compound would involve the analysis of Cotton effects, which are the characteristic positive or negative bands in an ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters in the molecule.

For derivatives of this compound containing multiple chromophores, the exciton (B1674681) chirality method can be a particularly useful tool for determining the absolute configuration. This method is applicable when two or more chromophores are spatially close, leading to through-space electronic interactions. The resulting ECD spectrum exhibits a characteristic bisignate (two-branched) signal, and the sign of this "exciton couplet" can be directly correlated to the chirality of the arrangement of the chromophores. For example, if a derivative of this compound were synthesized to contain two aromatic groups, the spatial arrangement of these groups would dictate the sign of the observed exciton couplet in the ECD spectrum, allowing for the assignment of the absolute configuration.

A hypothetical scenario for a chiral derivative of this compound is presented in the table below, illustrating the expected relationship between the absolute configuration and the observed ECD spectral data.

| Compound | Absolute Configuration | Expected ECD Signal |

| Chiral Derivative A | (R) | Positive Cotton Effect |

| Chiral Derivative B | (S) | Negative Cotton Effect |

Optical Rotation Measurements for Stereoisomer Characterization

Optical rotation is a fundamental property of chiral, non-racemic substances, referring to their ability to rotate the plane of plane-polarized light. This property is invaluable for the characterization of stereoisomers, particularly enantiomers, which are non-superimposable mirror images of each other. While enantiomers share identical physical properties in an achiral environment, they rotate plane-polarized light in equal but opposite directions.

The measurement of optical rotation is performed using a polarimeter, and the extent of rotation is expressed as the specific rotation [α]. The specific rotation is a characteristic physical constant for a given chiral compound under defined experimental conditions (i.e., temperature, wavelength of light, solvent, and concentration). The standard wavelength used for this measurement is the sodium D-line (589 nm).

For a pair of enantiomeric derivatives of this compound, one enantiomer will exhibit a positive specific rotation (dextrorotatory, denoted as (+)), while the other will have a negative specific rotation of the same magnitude (levorotatory, denoted as (-)). This allows for the differentiation and characterization of individual enantiomers.

Furthermore, optical rotation measurements can be used to determine the enantiomeric excess (ee) or optical purity of a sample. A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero. Any deviation from zero indicates an excess of one enantiomer over the other.

The following table provides illustrative data for a pair of hypothetical enantiomeric derivatives of this compound.

| Stereoisomer | Specific Rotation [α]D (degrees) | Direction of Rotation |

| (+)-Derivative | +X | Dextrorotatory |

| (-)-Derivative | -X | Levorotatory |

| Racemic Mixture | 0 | Optically Inactive |

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its constituent bonds. Each type of bond vibrates at a characteristic frequency, and these vibrations are observed as absorption bands in the IR spectrum.

For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups: the methyl ester and the two internal alkyne groups, as well as the aliphatic hydrocarbon chain.

The presence of the methyl ester group (C=O) will be indicated by a strong, sharp absorption band in the region of 1750-1735 cm⁻¹. The C-O single bond stretching of the ester will also produce a characteristic band, typically in the 1300-1000 cm⁻¹ region.

The two internal alkyne (C≡C) groups are expected to give rise to a weak to medium absorption band in the range of 2260-2100 cm⁻¹. The weakness of this band is due to the low change in dipole moment during the stretching vibration of the symmetrically substituted triple bond.

The aliphatic nature of the molecule will be evident from the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which appear as strong absorptions in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these groups are also expected in the 1470-1350 cm⁻¹ range.

The table below summarizes the expected diagnostic FT-IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alkyne (C≡C) | Stretching | 2260-2100 | Weak to Medium |

| Ester (C=O) | Stretching | 1750-1735 | Strong |

| Ester (C-O) | Stretching | 1300-1000 | Medium |

| Alkane (C-H) | Stretching | 3000-2850 | Strong |

| Alkane (C-H) | Bending | 1470-1350 | Medium |

Metabolic Pathways and Biosynthesis of Methyl Octadeca 10,14 Diynoate and Polyacetylenes

Endogenous Biosynthetic Routes of Polyacetylenes in Producing Organisms

The biosynthesis of polyacetylenes, including methyl octadeca-10,14-diynoate, is a complex process that begins with long-chain fatty acids. wikipedia.org Organisms that produce these compounds have evolved specialized enzymatic machinery to create the unique chemical structures that define this class of molecules.

Identification of Precursor Molecules and Associated Enzymatic Steps

The primary precursor for the biosynthesis of many C18 polyacetylenes is oleic acid, a ubiquitous monounsaturated fatty acid. nih.gov A key enzymatic step in this pathway is the conversion of linoleic acid to crepenynic acid. This reaction is catalyzed by a specialized fatty acid desaturase known as a Δ12-acetylenase (a variant of FAD2), which introduces the first triple bond into the fatty acid chain. oup.com Crepenynic acid is a pivotal intermediate in the biosynthesis of a wide array of polyacetylenes. nih.gov

Further modifications of crepenynic acid are necessary to generate the diynoate structure of this compound. This involves additional desaturation steps to introduce the second triple bond. While the precise enzymes responsible for the formation of the triple bonds at the 10 and 14 positions of this specific molecule are not yet fully characterized, it is understood that a series of desaturase and acetylenase enzymes are involved in the progressive dehydrogenation of the fatty acid chain. nih.gov

The general pathway from oleic acid is as follows:

Oleic acid (C18:1) is first desaturated to linoleic acid (C18:2) by a fatty acid desaturase 2 (FAD2).

Linoleic acid is then converted to crepenynic acid (18:2, Δ9c,12a) by a specific acetylenase.

Subsequent, less characterized, desaturation steps are responsible for the formation of the second triple bond, leading to a diynoic fatty acid precursor.

The final step in the formation of this compound is the esterification of the carboxylic acid group with methanol (B129727). This is a common modification in the biosynthesis of natural products, often catalyzed by methyltransferase enzymes.

Table 1: Key Precursors and Intermediates in Polyacetylene Biosynthesis

| Compound | Chemical Formula | Role in Biosynthesis |

| Oleic Acid | C18H34O2 | Initial Precursor |

| Linoleic Acid | C18H32O2 | Intermediate |

| Crepenynic Acid | C18H30O2 | Key Intermediate with one triple bond |

Isotope Tracing Studies to Elucidate Biosynthetic Fidelity

Isotope tracing studies have been instrumental in confirming the biosynthetic origins of polyacetylenes from fatty acid precursors. nih.gov Early research utilizing radiolabeled precursors, such as [14C]-acetate and [14C]-oleic acid, demonstrated their incorporation into various polyacetylenic compounds in plants and fungi. These experiments provided strong evidence that the carbon skeleton of these molecules is derived from the fatty acid pool.

More recent studies have employed stable isotopes, such as 13C, to further delineate the biosynthetic pathways. By feeding organisms with 13C-labeled glucose or fatty acids and analyzing the labeling pattern in the resulting polyacetylenes using techniques like mass spectrometry and nuclear magnetic resonance (NMR), researchers can trace the flow of carbon atoms and confirm the sequence of enzymatic reactions. These studies have consistently supported the model of polyacetylene biosynthesis from C18 fatty acids via the crepenynic acid pathway.

In Vitro and In Vivo Metabolic Transformations

Once synthesized, this compound and other polyacetylenes can undergo further metabolic transformations within biological systems. These transformations can alter their biological activity and facilitate their degradation and excretion.

Enzymatic Biotransformations of Diynoates

The metabolism of polyacetylenes, particularly those containing triple bonds, can be initiated by cytochrome P450 (CYP) enzymes. These enzymes are a versatile family of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds. researchgate.net The oxidation of a carbon-carbon triple bond by CYP enzymes can lead to the formation of reactive intermediates.

While specific studies on the enzymatic biotransformation of this compound are limited, the general principles of acetylene metabolism suggest that it could be a substrate for various enzymatic reactions, including:

Hydroxylation: The introduction of hydroxyl groups onto the carbon chain.

Epoxidation: The formation of an epoxide ring across a double or triple bond.

Reduction: The conversion of a triple bond to a double or single bond.

These enzymatic modifications can significantly alter the polarity and reactivity of the molecule, influencing its biological properties and subsequent metabolic fate.

Derivatization within Biological Systems and Identification of Metabolites

Within biological systems, this compound can be derivatized through various conjugation reactions. These reactions typically involve the attachment of polar molecules, such as glucose or amino acids, to the polyacetylene structure. This process, often occurring in the liver and other tissues, increases the water solubility of the compound, which facilitates its transport and excretion from the body.

The identification of metabolites of polyacetylenes is a challenging analytical task due to their often low concentrations and potential instability. Modern analytical techniques are essential for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying metabolites. Derivatization of the metabolites with specific reagents can enhance their detection by MS. Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for elucidating the precise chemical structure of isolated metabolites.

Derivatives, Analogues, and Structure Activity Relationships of Octadecadiynoate Esters

Synthesis and Characterization of Structural Analogues

The synthesis and characterization of structural analogues of methyl octadecadiynoate are fundamental to probing the chemical space around this molecule. By systematically altering the positions of the alkyne functionalities and introducing other chemical groups, researchers can create a library of compounds for further investigation.

The synthesis of positional isomers of methyl octadecadiynoates allows for a detailed examination of how the location of the triple bonds affects the molecule's physical, chemical, and biological properties. While detailed synthetic procedures for every conceivable isomer are not always readily available in the literature, the general approaches to long-chain fatty acid synthesis can be adapted. These methods often involve the coupling of smaller, functionalized building blocks.

Characterization of these isomers relies heavily on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is instrumental in determining the molecular weight and fragmentation patterns, which can provide clues about the structure. However, for unambiguous determination of the alkyne positions, nuclear magnetic resonance (NMR) spectroscopy is indispensable. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise assignment of the triple bond locations. Techniques such as ¹H-¹H correlated spectroscopy (COSY) and ¹H-¹³C heteronuclear multiple bond correlation (HMBC) are particularly powerful in elucidating the connectivity of the carbon skeleton. nih.gov

Table 1: Examples of Methyl Octadecadiynoate Positional Isomers

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl octadeca-2,5-diynoate | C₁₉H₃₀O₂ | Found in some plant species like Artemisia annua. nist.gov |

This table is interactive. Click on the compound name for more details if available.

Nature provides a rich source of structurally diverse octadecadiynoate derivatives. The plant Dendropanax morbifera, a species endemic to Korea, is a notable example, producing a variety of hydroxylated and acetoxylated polyacetylenes. mdpi.comnih.govresearchgate.net These compounds are often isolated through bioactivity-guided fractionation of plant extracts. researchgate.netkribb.re.kr

Recent studies on the aerial parts of Dendropanax morbifera have led to the isolation and characterization of several complex polyacetylenes, including:

Methyl (10E,9R,16R)-16-acetoxy-9-hydroxyoctadeca-10,17-dien-12,14-diynoate mdpi.comnih.govewha.ac.krresearchgate.net

Methyl (10E,9R,16S)-9,16-dihydroxyoctadeca-10-en-12,14-diynoate mdpi.comnih.govewha.ac.krresearchgate.net

Methyl (10Z,9R,16S)-9,16-dihydroxyoctadeca-10,17-dien-12,14-diynoate mdpi.comnih.govewha.ac.krresearchgate.net

The structures of these compounds were elucidated using a combination of spectroscopic methods, including high-resolution mass spectrometry and advanced NMR techniques. preprints.org The presence of both hydroxyl (-OH) and acetoxy (-OAc) groups, along with conjugated double and triple bonds, makes these molecules structurally complex and stereochemically rich. The absolute configurations of the chiral centers are often determined by methods such as electronic circular dichroism (ECD) calculations. researchgate.net

These naturally occurring derivatives serve as important leads for understanding the potential biological activities of octadecadiynoate esters.

Comprehensive Investigation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. By systematically modifying the structure of a molecule and observing the resulting changes in its biological activity, researchers can identify the key chemical features responsible for its effects.

The position and number of unsaturated bonds (both double and triple bonds) in a fatty acid chain can profoundly influence its biological activity. For polyacetylenic oxylipins, the diyne moiety is often essential for their cytotoxic effects. mdpi.com The reactivity of this group towards biological nucleophiles is a key aspect of their mechanism of action. mdpi.com

The methyl ester group in methyl octadeca-10,14-diynoate is not merely a passive component of the molecule. Fatty acid methyl esters (FAMEs) are a class of compounds with their own distinct properties and applications, notably as the primary components of biodiesel. wikipedia.orgwisdomlib.orgcreative-proteomics.com The conversion of a carboxylic acid to its methyl ester can alter its physical properties, such as polarity and volatility, which in turn can affect its absorption, distribution, metabolism, and excretion within a biological system.

Modification of the ester functionality is a common strategy in drug development to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, changing the size of the alcohol group in the ester can affect its interaction with target proteins and its stability towards enzymatic hydrolysis. researchgate.net The introduction of other functional groups, such as hydroxyl or acetoxy groups as seen in the derivatives from Dendropanax morbifera, can introduce new points of interaction with biological targets and significantly modulate the compound's activity. mdpi.comnih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. solubilityofthings.com Since biological systems, such as enzyme active sites and cell surface receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with small molecules. nih.gov This means that one stereoisomer of a compound may bind to a target with high affinity and elicit a strong biological response, while another isomer may be significantly less active or even inactive. nih.govresearchgate.net

In the case of hydroxylated octadecadiynoate derivatives isolated from Dendropanax morbifera, the specific stereochemistry at chiral centers (e.g., 9R, 16R or 9R, 16S) is a defining feature of these natural products. mdpi.comnih.gov This stereochemical configuration is crucial for their specific interactions with biological macromolecules. Even subtle changes in the spatial arrangement of functional groups can lead to dramatic differences in how the molecule fits into a binding pocket, thereby altering its biological effect. Therefore, the stereospecific synthesis and biological evaluation of different stereoisomers are essential for a complete understanding of the structure-activity relationships of these compounds.

Theoretical and Computational Studies of Methyl Octadeca 10,14 Diynoate and Its Interactions

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as Methyl octadeca-10,14-diynoate, and a target receptor, typically a protein.

Prediction of Binding Affinities and Binding Modes

To hypothetically assess the therapeutic potential of this compound, a series of molecular docking simulations could be performed against a panel of selected protein targets known to be involved in various disease pathways. The choice of targets would be guided by the structural characteristics of the compound and any known biological activities of similar polyacetylenic compounds.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction. The binding mode refers to the specific orientation and conformation of the ligand within the receptor's binding site.

Illustrative Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Non-covalent |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | Non-covalent |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -9.1 | Agonist |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.8 | Inhibitor |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of results that would be generated from molecular docking studies.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial aspect of molecular docking analysis is the identification of the specific amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Understanding these key interactions provides insights into the molecular basis of the ligand's activity and can guide future efforts in lead optimization.

For this compound, with its long aliphatic chain and ester group, it is plausible that hydrophobic interactions with nonpolar residues would play a significant role in its binding. The diyne moiety could potentially engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hypothetical Key Interacting Residues for this compound with PPAR-γ

| Amino Acid Residue | Interaction Type | Distance (Å) |

| HIS323 | Hydrogen Bond | 2.1 |

| TYR473 | Pi-Pi Stacking | 3.5 |

| ILE281 | Hydrophobic | 4.2 |

| LEU469 | Hydrophobic | 3.9 |

Note: This table contains hypothetical data to illustrate the detailed analysis of ligand-receptor interactions.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, geometry, and energetic properties of a molecule. For this compound, these calculations would be invaluable for understanding its intrinsic properties that govern its reactivity and interactions.

Methods such as Density Functional Theory (DFT) could be employed to determine the most stable conformation (the lowest energy three-dimensional arrangement) of the molecule. This is particularly important for a flexible molecule like this compound. Furthermore, quantum chemical calculations can elucidate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Predicted Electronic Properties of this compound (Theoretical)

| Property | Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations.

Network Pharmacology Approaches to Elucidate Systemic Mechanisms of Action

Network pharmacology is an emerging discipline that aims to understand the effects of a compound on a systems level by analyzing its interactions within a complex network of proteins and biological pathways.

Construction of Compound-Target Interaction Networks

A hypothetical network pharmacology study for this compound would begin by identifying its potential protein targets using various prediction tools and databases. These predicted targets would then be used to construct a compound-target interaction network, where nodes represent either the compound or a protein, and edges represent their interactions. This network can reveal that a single compound may interact with multiple targets, providing a basis for understanding its potential polypharmacological effects.

Pathway Enrichment Analysis for Biological Pathway Identification

Once the potential targets of this compound are identified, pathway enrichment analysis can be performed. This analysis determines whether the identified targets are significantly over-represented in specific biological pathways, such as those cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG). scielo.brnih.govnih.govnih.gov This approach helps to predict the biological processes and signaling pathways that might be modulated by the compound.

For instance, if the targets of this compound are found to be enriched in pathways related to inflammation or lipid metabolism, it would suggest that the compound may exert its effects through these mechanisms.

Illustrative Pathway Enrichment Analysis for Predicted Targets of this compound

| KEGG Pathway ID | Pathway Description | Gene Count | p-value |

| hsa04010 | MAPK signaling pathway | 15 | 0.001 |

| hsa00590 | Arachidonic acid metabolism | 12 | 0.005 |

| hsa03320 | PPAR signaling pathway | 10 | 0.012 |

| hsa04668 | TNF signaling pathway | 8 | 0.021 |

Note: This table presents hypothetical results of a pathway enrichment analysis, indicating the potential biological pathways affected by the compound.

Emerging Research Directions and Future Perspectives in Methyl Octadeca 10,14 Diynoate Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polyunsaturated fatty acids and their esters, especially those with conjugated or skipped diyne systems, presents unique challenges. The development of novel and efficient synthetic methodologies is crucial for accessing these compounds for further study. Current research in this area focuses on stereoselective and regioselective methods to introduce the alkyne functionalities into long-chain hydrocarbons.

One promising approach involves the coupling of smaller, functionalized fragments. For instance, a C1 to C8 fragment containing a terminal alkyne could be coupled with a C9 to C18 fragment also bearing a terminal alkyne, followed by esterification to yield the desired methyl ester. This modular approach allows for the synthesis of a variety of analogues by simply changing the starting fragments.

Another area of development is the use of modern catalytic systems to facilitate the formation of the diyne moiety. Transition-metal-catalyzed cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling or variations of the Glaser coupling, are being explored to create the carbon-carbon triple bonds with high efficiency and selectivity. The table below summarizes some potential synthetic strategies that could be adapted for the synthesis of Methyl octadeca-10,14-diynoate.

| Synthetic Strategy | Description | Potential Advantages | Key Reactions |

| Fragment Coupling | Coupling of two smaller alkyne-containing fragments. | Modular, allows for the synthesis of various analogues. | Sonogashira coupling, Cadiot-Chodkiewicz coupling |

| Iterative Chain Elongation | Stepwise addition of carbon units to build the fatty acid chain with subsequent introduction of alkynes. | Precise control over the position of the diyne moiety. | Wittig reaction, Grignard reactions |

| Modification of Existing Fatty Acids | Introduction of diyne functionality into a pre-existing C18 fatty acid backbone. | Potentially fewer steps if a suitable precursor is available. | Dehydrogenation, elimination reactions |

These developing methodologies aim to provide more accessible and scalable routes to compounds like this compound, which will be essential for enabling comprehensive biological evaluation.

Deeper Mechanistic Elucidation of Biological Roles and Therapeutic Potential

The biological activities of polyunsaturated fatty acids (PUFAs) and their esters are well-documented, with known roles in inflammation, cardiovascular health, and neuronal function. nih.govnih.gov The introduction of a diyne functionality, as in this compound, could significantly alter these biological properties, opening up new therapeutic possibilities.

Research into the biological roles of diynoic acids has revealed potential antimicrobial and antitumor activities. nih.gov For example, certain dienoic and trienoic fatty acids have shown inhibitory activity against topoisomerases, enzymes crucial for DNA replication in cancer cells. researchgate.net It is hypothesized that the rigid, linear structure of the diyne moiety may facilitate intercalation into DNA or specific binding to enzyme active sites.

Furthermore, the metabolism of such a novel fatty acid ester within biological systems is a key area of investigation. Understanding how enzymes interact with the diyne unit and what metabolites are formed is crucial for elucidating its mechanism of action and potential toxicity. The potential therapeutic applications for a compound like this compound are broad, and a deeper understanding of its interactions with cellular components is a primary research goal.

| Potential Biological Role | Underlying Mechanism | Therapeutic Potential |

| Anti-inflammatory | Modulation of eicosanoid synthesis pathways. nih.gov | Treatment of chronic inflammatory diseases. |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. researchgate.net | Development of novel chemotherapeutic agents. |

| Neuroprotective | Modulation of ion channels and neurotransmitter release. embopress.org | Treatment of neurodegenerative diseases. |

| Antimicrobial | Disruption of microbial cell membranes or metabolic pathways. nih.gov | Development of new antibiotics. |

Exploration of Novel Bioactive Analogues for Targeted Applications

The structural modification of natural products is a well-established strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The exploration of novel bioactive analogues of this compound is a promising avenue for developing targeted therapeutic agents.

One approach is the synthesis of analogues with variations in the position of the diyne moiety along the carbon chain. This could influence the molecule's shape and its ability to interact with specific biological targets. Another strategy involves the introduction of other functional groups, such as hydroxyl or halogen atoms, to alter the compound's polarity and reactivity.

Furthermore, the methyl ester itself can be modified. For example, creating esters with different alcohol moieties could affect the compound's solubility and its rate of hydrolysis in vivo, thereby influencing its bioavailability and duration of action. The development of such analogues, guided by computational modeling and high-throughput screening, could lead to the discovery of compounds with improved therapeutic profiles for specific diseases.

| Analogue Design Strategy | Rationale | Potential Outcome |

| Positional Isomers of Diyne | Altering the geometry and electronic properties of the molecule. | Enhanced binding affinity to a specific target. |

| Introduction of Functional Groups | Modifying polarity, hydrogen bonding capacity, and reactivity. | Improved pharmacokinetic properties. |

| Modification of the Ester Group | Altering solubility and metabolic stability. | Controlled release and targeted delivery. |

The systematic exploration of the chemical space around this compound holds significant potential for the discovery of new and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl octadeca-10,14-diynoate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves catalytic coupling reactions (e.g., Cadiot-Chodkiewicz or Sonogashira coupling) to introduce the diyne groups at positions 10 and 14 on the octadecanoate backbone. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for molecular confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. Quantify impurities using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store the compound as a solid at −20°C under inert gas (argon or nitrogen) to prevent oxidation. For short-term use, dissolve in ethanol (≥99.8% purity) and store at 4°C for ≤1 week. Degradation can be monitored via FT-IR spectroscopy by tracking carbonyl (C=O) and alkyne (C≡C) peak intensities .

Q. What analytical techniques are most effective for distinguishing this compound from structurally similar esters?

- Methodological Answer : Use GC-MS to compare retention indices and fragmentation patterns against reference standards. For isomers, employ tandem mass spectrometry (MS/MS) to differentiate diyne positioning. Infrared (IR) spectroscopy can resolve ambiguities by identifying unique alkyne stretches (~2100–2260 cm⁻¹). Complementary techniques like thin-layer chromatography (TLC) with iodine staining provide rapid preliminary checks .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the biological activity of this compound in cancer models?

- Methodological Answer : Begin with in vitro assays (e.g., MTT or Annexin V/PI staining) to assess cytotoxicity and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. For in vivo studies, employ xenograft models in immunodeficient mice, administering the compound orally (10–50 mg/kg/day) and monitoring tumor volume and biomarkers (e.g., caspase-3). Include controls for solubility vehicles (e.g., DMSO or ethanol) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate findings by replicating assays under standardized conditions (e.g., cell culture media, serum concentration). Compare batch-specific purity data (HPLC traces) to rule out impurity-driven effects. Use metabolomic profiling (LC-QTOF/MS) to identify degradation products or metabolites that may influence activity. Collaborative inter-laboratory studies can harmonize protocols .

Q. What strategies are recommended for studying the stereochemical effects of this compound in lipid membranes?

- Methodological Answer : Incorporate the compound into model lipid bilayers (e.g., DOPC vesicles) and use differential scanning calorimetry (DSC) to study phase behavior. Fluorescence anisotropy with probes like DPH can assess membrane rigidity. Molecular dynamics simulations (e.g., GROMACS) can predict interactions between the diyne groups and lipid acyl chains. Validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers design experiments to evaluate synergistic effects between this compound and other bioactive lipids?

- Methodological Answer : Use combinatorial dose-matrix assays (e.g., checkerboard or Chou-Talalay methods) to calculate synergy scores (e.g., Combination Index). Pair with PPAR-γ agonists (e.g., rosiglitazone) or chemotherapeutics (e.g., doxorubicin) and measure apoptotic markers (e.g., Bcl-2/Bax ratio). Transcriptomic analysis (RNA-seq) can identify co-regulated pathways .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Methodological Answer : Adhere to institutional animal care protocols (e.g., NIH or ARRIVE guidelines) for humane endpoints, anesthesia, and euthanasia. For toxicity studies, prioritize in vitro alternatives (e.g., 3D organoids) to minimize animal use. Full disclosure of compound sourcing (CAS: 18202-24-9), purity (>98%), and solvent residues is mandatory for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.